Isochavicine

描述

属性

CAS 编号 |

30511-77-4 |

|---|---|

分子式 |

C17H19NO3 |

分子量 |

285.34 g/mol |

IUPAC 名称 |

(2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2-,7-3+ |

InChI 键 |

MXXWOMGUGJBKIW-MFDSWNTHSA-N |

手性 SMILES |

C1CCN(CC1)C(=O)/C=C/C=C\C2=CC3=C(C=C2)OCO3 |

规范 SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

产品来源 |

United States |

Foundational & Exploratory

The Elusive Isomer: A Technical Guide to the Natural Sources and Isolation of Isochavicine from Piper nigrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochavicine, a naturally occurring geometric isomer of piperine, is a compound of increasing interest within the scientific community due to its potential biological activities. As a constituent of Piper nigrum (black pepper), its presence, albeit in lower concentrations than its pungent counterpart, piperine, offers a compelling area of study for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its isolation from Piper nigrum. Detailed experimental protocols for extraction, photoisomerization of piperine, and chromatographic separation are presented, alongside quantitative data and visual workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Occurrence of this compound

This compound is a naturally occurring alkaloid found in plants of the Piper genus. Its primary and most well-documented source is black pepper (Piper nigrum), the same plant that produces the more abundant and well-known piperine.[1] this compound has also been reported in Piper retrofractum. While present in these natural sources, this compound typically occurs in significantly lower concentrations compared to piperine.

The formation of this compound in Piper nigrum is largely attributed to the photoisomerization of piperine, a process that can occur when the pepper fruit is exposed to light, particularly ultraviolet (UV) radiation.[2][3] This conversion from the trans-trans configuration of piperine to the trans-cis configuration of this compound is a key factor influencing the overall composition of piperine isomers in processed and stored black pepper.

Table 1: Quantitative Abundance of this compound in Piper nigrum

| Product Form | This compound Content (% of total piperine isomers) | Reference |

| Commercial Ground Black Pepper | 0.37 - 0.42 | [4][5] |

Isolation of this compound from Piper nigrum: A Two-Stage Approach

Due to its low natural abundance, the direct preparative isolation of this compound from Piper nigrum is often inefficient. A more practical and higher-yielding approach involves a two-stage process:

-

Stage 1: Extraction and Purification of Piperine: A robust extraction of the precursor, piperine, from black pepper.

-

Stage 2: Photochemical Isomerization and Chromatographic Separation: The controlled conversion of purified piperine into a mixture of its isomers, followed by the preparative separation of this compound.

Experimental Workflow for this compound Isolation

Detailed Experimental Protocols

Stage 1: Extraction and Purification of Piperine from Piper nigrum

This protocol is adapted from established methods for piperine extraction, aiming for a high yield and purity of the starting material for isomerization.

Materials and Equipment:

-

Dried black peppercorns (Piper nigrum)

-

Soxhlet apparatus

-

Ethanol (95%)

-

n-Hexane

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

-

Crystallization dish

Protocol:

-

Preparation of Plant Material: Grind dried black peppercorns into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place approximately 50 g of the powdered black pepper into a thimble.

-

Assemble the Soxhlet apparatus with 250 mL of 95% ethanol in the round-bottom flask.

-

Heat the ethanol to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

-

Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator under reduced pressure to obtain a viscous oleoresin.

-

Purification by Recrystallization:

-

Dissolve the oleoresin in a minimal amount of hot ethanol.

-

Slowly add n-hexane to the solution until a slight turbidity appears.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Collect the precipitated yellow crystals of piperine by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-hexane mixture (1:1 v/v) and dry them under vacuum.

-

Stage 2: Photochemical Isomerization of Piperine

This protocol outlines the conversion of purified piperine into a mixture of its isomers, including this compound, using UV irradiation.

Materials and Equipment:

-

Purified piperine

-

Methanol (HPLC grade)

-

Quartz reaction vessel or UV-transparent container

-

UV lamp (e.g., medium-pressure mercury lamp, ~254 nm)

-

Magnetic stirrer

-

Analytical HPLC system for monitoring reaction progress

Protocol:

-

Solution Preparation: Prepare a solution of purified piperine in methanol at a concentration of approximately 1 mg/mL.

-

UV Irradiation:

-

Place the piperine solution in the quartz reaction vessel.

-

Position the UV lamp at a fixed distance from the vessel to ensure consistent irradiation.

-

Stir the solution continuously during the irradiation process.

-

Irradiate the solution for a period of 2-4 hours. The optimal irradiation time should be determined by periodically analyzing small aliquots of the reaction mixture by analytical HPLC to monitor the formation of this compound and other isomers.

-

-

Reaction Monitoring: Use an analytical HPLC method (as described in section 4) to track the disappearance of the piperine peak and the appearance of new peaks corresponding to this compound, chavicine, and isopiperine. The reaction is typically stopped when the concentration of this compound reaches a plateau.

-

Post-Reaction Processing: After the desired level of isomerization is achieved, the methanolic solution containing the mixture of isomers can be concentrated under reduced pressure.

Workflow for Photochemical Isomerization

Preparative Separation of this compound

The separation of this compound from the complex mixture of isomers requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Equipment and Conditions:

-

Preparative HPLC system with a UV detector

-

Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. A starting point could be an isocratic elution with a ratio of 60:40 (v/v) acetonitrile to water. The exact ratio may need to be optimized based on the specific column and system.

-

Flow Rate: A flow rate of 10-20 mL/min is typical for a preparative column of this size.

-

Detection: UV detection at a wavelength of 340 nm is suitable for piperine and its isomers.

-

Sample Preparation: Dissolve the concentrated isomer mixture in the mobile phase.

Protocol:

-

System Equilibration: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a suitable volume of the dissolved isomer mixture onto the column.

-

Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the elution of this compound. The elution order is typically chavicine, isopiperine, this compound, and piperine, but this should be confirmed with analytical standards if available.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Solvent Removal: Combine the pure fractions of this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 2: Typical HPLC Parameters for Piperine Isomer Separation

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min | 15 mL/min |

| Detection | UV at 340 nm | UV at 340 nm |

| Injection Volume | 10-20 µL | 1-5 mL |

Conclusion

The isolation of this compound from Piper nigrum presents a unique challenge due to its low natural concentration. However, by employing a strategic two-stage approach that combines the efficient extraction of its abundant precursor, piperine, with a controlled photochemical isomerization and subsequent preparative HPLC separation, researchers can obtain sufficient quantities of this compound for further investigation. The detailed protocols and workflows provided in this guide offer a solid foundation for scientists and drug development professionals to explore the potential of this intriguing natural compound. Careful optimization of each step, particularly the isomerization and chromatographic separation, will be crucial for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Isochavicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochavicine, a naturally occurring alkaloid found in plants of the Piper genus, is a geometric isomer of the more abundant and well-known piperine. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and synthesis, and a comparative analysis with its stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

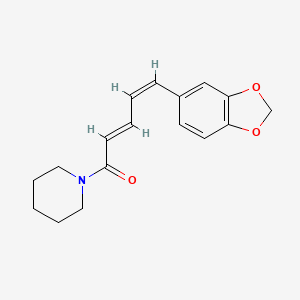

This compound is a piperidine alkaloid with the chemical formula C17H19NO3.[1] Its systematic IUPAC name is (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one.[1] The molecule consists of a piperidine ring linked via an amide bond to a 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl moiety. The defining feature of this compound's structure is the trans-cis configuration of the two double bonds in the pentadienoyl chain.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C17H19NO3 | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| IUPAC Name | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | [1] |

| CAS Number | 30511-77-4 | [1] |

| Melting Point | 110 °C (103 °C) | [2] |

| Appearance | Yellowish crystalline solid | |

| Solubility | Soluble in ethanol, chloroform, benzene; almost insoluble in water and petroleum ether. |

Stereoisomerism of Piperine Alkaloids

The pungency of black pepper is primarily attributed to piperine, which exists as the (2E,4E) or trans-trans isomer. This compound is one of the four geometric isomers of piperine, arising from the different possible arrangements of substituents around the C2-C3 and C4-C5 double bonds of the pentadienoyl side chain. The four stereoisomers are:

-

Piperine: (2E,4E) - trans-trans isomer

-

Isopiperine: (2Z,4E) - cis-trans isomer

-

Chavicine: (2Z,4Z) - cis-cis isomer

-

This compound: (2E,4Z) - trans-cis isomer

The stereoisomeric relationship between these four compounds is a critical aspect of their chemistry and biological activity. While piperine is known for its pungency, its geometric isomers, including this compound, are reported to have little to no pungent taste. The interconversion of these isomers can be induced by light, particularly UV radiation.

Spectroscopic Data

The structural elucidation of this compound and its distinction from its stereoisomers rely heavily on spectroscopic techniques. The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 285 | 99.99 | [M]+ |

| 201 | 99.60 | [M - C5H10N]+ |

| 173 | 40.80 | [C10H9O2]+ |

| 202 | 32.60 | [M - C5H9N]+ |

| 174 | 30.50 | [C10H10O2]+ |

| Data obtained from GC-MS analysis.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in the this compound molecule. Characteristic absorption bands are expected for the amide carbonyl, C=C double bonds, and the benzodioxole group.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1635 | Amide C=O stretch |

| ~1610, 1580, 1490 | C=C stretching (aromatic and aliphatic) |

| ~1250, 1040 | C-O-C stretching (benzodioxole) |

| ~995 | =C-H bending (trans double bond) |

| ~700-800 | =C-H bending (cis double bond) |

| Predicted characteristic bands based on the structure of this compound and related compounds. |

Experimental Protocols

Isolation of this compound

This compound is typically found in smaller quantities than piperine in natural sources. Its isolation often involves the initial extraction of a mixture of alkaloids followed by chromatographic separation. A common method to obtain this compound is through the photoisomerization of the more abundant piperine.

Protocol for Photoisomerization of Piperine to this compound:

-

Preparation of Piperine Solution: Dissolve a known quantity of pure piperine in a suitable solvent such as ethanol or chloroform in a quartz reaction vessel.

-

UV Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for several hours. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Solvent Evaporation: After significant conversion is observed, remove the solvent under reduced pressure.

-

Chromatographic Separation: The resulting mixture of stereoisomers can be separated using column chromatography on silica gel or preparative HPLC. A solvent system of hexane and ethyl acetate in varying gradients is often effective for separation.

-

Crystallization: The fractions containing this compound are collected, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., acetone/hexane) to yield pure this compound crystals.

Synthesis of this compound

A synthetic route to this compound has been reported by Tsuboi and Takeda (1979).[4] The synthesis involves the reaction of a Pummerer-type reaction intermediate of (methylthio)acetonitrile with a 1-alkene to form a dienenitrile, which is then converted to this compound.

Conceptual Synthetic Pathway:

-

Formation of Pummerer-type Intermediate: (Methylthio)acetonitrile is treated with a suitable reagent to generate a reactive Pummerer-type intermediate.

-

Ene Reaction: The intermediate undergoes an ene reaction with an appropriate 1-alkene derivative of piperonal to form a dienenitrile with the desired (2E,4Z) stereochemistry.

-

Hydrolysis and Amidation: The nitrile group is hydrolyzed to a carboxylic acid, which is then activated and reacted with piperidine to form the final amide product, this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereoisomerism, and key properties of this compound. While spectroscopic and experimental data for this compound are less abundant than for its prevalent stereoisomer, piperine, this document consolidates the available information to serve as a foundational resource for the scientific community. Further research to fully characterize the spectroscopic properties and explore the biological activities of this compound is warranted and will be crucial for unlocking its potential applications in drug development and other scientific fields.

References

The Isochavicine Enigma: Unraveling the Biosynthetic Pathway of a Piperine Stereoisomer in Piper Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isochavicine, a naturally occurring geometric isomer of piperine, contributes to the complex chemical profile and biological activity of various Piper species. While the biosynthetic pathway of piperine, the pungent principle of black pepper, has been significantly elucidated, the precise origin of this compound remains less defined. This technical guide synthesizes the current understanding of this compound biosynthesis, postulating its formation through a combination of enzymatic promiscuity within the established piperine pathway and subsequent isomerization events. This document provides a comprehensive overview of the key enzymes, precursors, and proposed mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development endeavors.

The Core Biosynthetic Machinery: The Piperine Pathway

Current scientific evidence strongly suggests that the biosynthesis of this compound is intricately linked to the well-characterized piperine biosynthetic pathway. A dedicated, independent pathway for this compound has not been identified. Therefore, a thorough understanding of piperine formation is fundamental to exploring the origins of this compound.

The biosynthesis of piperine is a multi-step process that converges precursors from two major metabolic routes: the phenylpropanoid pathway and the lysine-derived piperidine ring formation.

Phenylpropanoid Pathway: Synthesis of the Piperoyl-CoA Moiety

The aromatic component of piperine, piperoyl-CoA, is derived from the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds. Key enzymes involved in the formation of the piperoyl moiety include:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

CYP719A37: A cytochrome P450 enzyme that has been shown to be involved in the formation of the methylenedioxy bridge characteristic of piperic acid from feruperic acid.[1]

Lysine Decarboxylase Pathway: Formation of the Piperidine Ring

The piperidine heterocyclic ring is believed to be synthesized from the amino acid L-lysine. The proposed pathway involves the following key steps:

-

Lysine Decarboxylase (LDC): Decarboxylates L-lysine to produce cadaverine.

-

Oxidative Deamination and Cyclization: Cadaverine undergoes oxidative deamination and subsequent spontaneous cyclization to form Δ¹-piperideine, which is then reduced to piperidine.

The Final Condensation: Piperine Synthase

The final and crucial step in piperine biosynthesis is the condensation of piperoyl-CoA and piperidine. This reaction is catalyzed by piperine synthase (PS) , a member of the BAHD-type acyltransferase family.[1][2] PS facilitates the formation of an amide bond, yielding piperine (the trans,trans or E,E-isomer).[1][2]

The Origin of this compound: Isomerization and Enzymatic Specificity

This compound is the cis,cis or Z,Z-isomer of piperine. Its presence in Piper species can be attributed to two primary mechanisms:

-

Photoisomerization of Piperine: Piperine is known to be sensitive to light, which can induce its isomerization to a mixture of its three other geometric isomers: this compound (cis,cis), chavicine (cis,trans), and isopiperine (trans,cis). This photochemical conversion is a significant factor contributing to the presence of this compound in processed and stored pepper products.

-

Enzymatic Formation: While piperine synthase exhibits a strong preference for the synthesis of the trans,trans-isomer (piperine), there is evidence to suggest that under certain conditions, it may also produce other isomers, including this compound.[2] In vitro studies with recombinant piperine synthase have shown that at low substrate concentrations, the formation of piperine isomers can occur.[2] However, in vivo, the cellular environment and substrate channeling appear to favor the highly specific production of piperine.[2] It is plausible that other, less specific acyltransferases within the plant could also contribute to the formation of this compound.

Quantitative Data

Quantitative analysis of this compound in Piper species is crucial for understanding its contribution to the overall chemical profile and for quality control in commercial products. The following table summarizes available quantitative data for this compound.

| Plant Material | Analytical Method | This compound Content | Reference |

| Long Pepper Fruit (Hot Water Extract) | HPLC/UV and ¹H-qNMR | Relative molar sensitivity to piperine: 1.277 | [3] |

Experimental Protocols

Elucidating the specifics of this compound biosynthesis requires robust experimental protocols. The following methodologies, adapted from studies on piperine biosynthesis, can be employed to investigate the enzymatic formation of this compound.

Enzyme Assay for Piperine Synthase and Isomer Formation

This protocol is designed to measure the activity of piperine synthase and to detect the formation of piperine isomers, including this compound.

Materials:

-

Recombinant or purified piperine synthase

-

Piperoyl-CoA (substrate)

-

Piperidine (substrate)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)

-

Quenching solution (e.g., 10% formic acid in methanol)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, piperidine, and piperoyl-CoA in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified piperine synthase enzyme.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify piperine and its isomers (this compound, chavicine, isopiperine). Use authentic standards for each isomer for identification and quantification.

Gene Expression Analysis of Candidate Acyltransferases

This protocol can be used to investigate the expression levels of genes encoding potential acyltransferases involved in this compound biosynthesis in different tissues and developmental stages of Piper species.

Materials:

-

Plant tissues (e.g., leaves, stems, roots, fruits at different developmental stages)

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative real-time PCR (qRT-PCR) instrument and reagents

-

Gene-specific primers for candidate acyltransferase genes and a reference gene

Procedure:

-

Extract total RNA from the collected plant tissues.

-

Synthesize first-strand cDNA from the extracted RNA.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable fluorescent dye (e.g., SYBR Green).

-

Analyze the relative expression levels of the target genes, normalized to the expression of a stable reference gene.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biochemical pathways and experimental procedures.

Caption: Proposed biosynthetic pathway of this compound in Piper species.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isochavicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochavicine is a naturally occurring alkaloid and a geometric isomer of piperine, the primary pungent compound in black pepper (Piper nigrum) and long pepper (Piper retrofractum).[1][2][3] As a member of the piperidine alkaloid class, this compound shares the same molecular formula as piperine but differs in the stereochemistry of its conjugated double bonds, which significantly influences its biological activity.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound is characterized as a crystalline powder.[5] It is an alkaloid, a class of naturally occurring organic compounds that predominantly contain basic nitrogen atoms.[6] While sharing the same molecular formula and weight as its isomers piperine, chavicine, and isopiperine, its unique (2E,4Z) stereoisomeric configuration dictates its distinct physical and chemical characteristics.[1][4] this compound is noted to be sensitive to light, which can induce isomerization to its other geometric forms.[4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][6] |

| Molecular Weight | 285.34 g/mol | [1][4] |

| IUPAC Name | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one | [1] |

| CAS Number | 30511-77-4 | [1][5] |

| Appearance | Powder | [5] |

| Melting Point | 110°C (with some sources indicating 103°C) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low solubility in water. | [4][5] |

| Storage Conditions | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months. | [2][5] |

| Purity (Commercially) | >98% | [5] |

Spectral Data

The characterization and identification of this compound are typically performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the specific (2E,4Z) configuration of the double bonds in the pentadienoyl chain, distinguishing it from its other isomers.[5][7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 285.34 g/mol and provides fragmentation patterns useful for structural identification.[1][5]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide carbonyl and the benzodioxole group.[7]

Experimental Protocols

This section details the methodologies for the isolation, quantification, synthesis, and biological evaluation of this compound.

Isolation and Quantification by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the separation and quantification of this compound from its isomers, particularly from black pepper extracts where piperine is the major component.

-

Objective: To separate and quantify the four geometric isomers: piperine, isopiperine, chavicine, and this compound.

-

Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.[7]

-

Stationary Phase (Column): Successful separation has been achieved using reversed-phase columns such as C8 or C18 (e.g., Agilent Eclipse XDB C18, 4.6 mm ID × 15 cm, 5 μm).[6][7] Chiral stationary phases have also been effectively used.

-

Mobile Phase: An isocratic mobile phase is often employed. A common composition is a mixture of acetonitrile and an aqueous buffer, such as 25mM potassium dihydrogen orthophosphate (pH 3.5), in a ratio of approximately 70:30 (v/v).[6] Other solvent systems like chloroform:methanol (9.6:0.4 v/v) have also been reported.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: UV detection is commonly performed at a wavelength of 340 nm or 346 nm, where the piperine isomers exhibit strong absorbance.[7][8]

-

Sample Preparation: Black pepper or other plant material is first extracted using an organic solvent. The resulting extract is then filtered and diluted with the mobile phase before injection into the HPLC system.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is then determined by comparing its peak area to the standard curve.

Synthesis of this compound

A known method for the chemical synthesis of both piperine and this compound was reported by Tsuboi and Takeda in 1979.[2] The methodology involves a Pummerer-type reaction.

-

Reaction Scheme Overview: The synthesis starts with (methylthio)acetonitrile. A Pummerer-type reaction intermediate is generated, which then reacts with a 1-alkene to form an ene adduct. This adduct serves as a precursor to synthesize the required dienenitrile. The final steps would involve the conversion of the nitrile to the corresponding acid or acid chloride, followed by amidation with piperidine to yield this compound. The specific stereochemistry is controlled by the reaction conditions and the geometry of the intermediates.

Biological Assay Methodologies

The anticancer and hepatoprotective effects of this compound are evaluated using a suite of in vitro and in vivo assays.

-

Anticancer Activity (Apoptosis Induction):

-

Cell Viability Assay (MTT Assay): Cancer cell lines (e.g., human prostate or cervical cancer cells) are treated with varying concentrations of this compound.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then used to measure cell metabolic activity, which correlates with the number of viable cells, to determine the IC₅₀ value.

-

Reactive Oxygen Species (ROS) Generation: Intracellular ROS levels are measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). An increase in ROS is often an early indicator of induced apoptosis.[10]

-

Mitochondrial Membrane Potential (MMP) Assay: The loss of MMP is a hallmark of apoptosis. It can be assessed using fluorescent dyes like JC-1, which exhibits a fluorescence shift from red to green upon membrane depolarization.[10]

-

Apoptosis Quantification (Flow Cytometry): Cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3 Activity Assay: The activation of caspase-3, a key executioner caspase in apoptosis, is quantified using a colorimetric or fluorometric assay that measures the cleavage of a specific substrate.[10]

-

-

Hepatoprotective Effects:

-

Animal Model: An animal model of liver injury is typically used, for instance, by inducing toxicity with a substance like acetaminophen.

-

Treatment: One group of animals receives the hepatotoxin plus this compound, while a control group receives only the toxin.

-

Biochemical Analysis: After the treatment period, blood samples are collected to measure the serum levels of key liver enzymes, such as aspartate aminotransferase (AST/SGOT) and alanine aminotransferase (ALT/SGPT). A significant reduction in these enzyme levels in the this compound-treated group compared to the control group indicates a hepatoprotective effect.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological properties, including potential anticancer, hepatoprotective, and immunomodulatory effects.[4] A key aspect of its bioactivity is its interaction with transient receptor potential (TRP) channels.

Activation of TRPV1 and TRPA1 Channels

This compound, along with piperine and other related compounds from black pepper, has been identified as an agonist for both the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[1][4]

-

Mechanism of Action: The activation of these non-selective cation channels, which are expressed in sensory neurons, leads to an influx of calcium ions (Ca²⁺) into the cell.[4] This influx depolarizes the neuron, triggering downstream signaling events. The EC₅₀ values for TRPV1 and TRPA1 activation by this compound have been reported to be in the micromolar range.[4]

Potential Signaling Pathway for Apoptosis Induction

The activation of TRPV1 by agonists is a known mechanism for inducing apoptosis in certain cancer cells.[11] While the precise downstream pathway for this compound is still under investigation, a plausible mechanism, based on its confirmed activity as a TRPV1 agonist, is outlined below.

This proposed pathway involves:

-

TRPV1 Activation: this compound binds to and activates the TRPV1 channel on the cancer cell's plasma membrane.[4]

-

Calcium Influx: This activation leads to a significant influx of extracellular calcium.

-

Mitochondrial Stress: The increased intracellular calcium concentration leads to mitochondrial calcium overload, which in turn elevates the production of reactive oxygen species (ROS) and causes a loss of the mitochondrial membrane potential (MMP).[10][11]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[11]

-

Caspase Cascade: Cytochrome c initiates the activation of caspase-9, which then activates the executioner caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular proteins, leading to programmed cell death, or apoptosis.[10]

Conclusion

This compound, a geometric isomer of piperine, possesses distinct physical, chemical, and biological properties that make it a compound of significant interest for pharmacological research. Its ability to be isolated and quantified with high precision using HPLC, combined with established synthetic routes, facilitates its study. The biological activities of this compound, particularly its potential anticancer effects mediated through the activation of TRP channels and subsequent induction of apoptosis, highlight its promise as a lead compound in drug discovery and development. Further in vivo studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. A new synthesis of piperine and this compound | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 9. Anticancer effect and apoptosis induction by azaflavanone derivative in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Isochavicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochavicine, a naturally occurring geometric isomer of piperine, has garnered increasing interest within the scientific community for its potential biological activities. However, a significant knowledge gap exists regarding its fundamental physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound and presents a detailed, robust experimental protocol for its quantitative determination. This document is intended to serve as a vital resource for researchers in pharmacology, medicinal chemistry, and drug development, enabling them to effectively work with and formulate this compound for a range of research applications.

Introduction to this compound

This compound is one of the four geometric isomers of piperine, the primary pungent compound in black pepper (Piper nigrum). While piperine has been extensively studied, this compound's distinct stereochemistry suggests it may possess unique pharmacological properties. Understanding its solubility is a critical first step in unlocking its therapeutic potential, as solubility directly impacts bioavailability, formulation development, and in vitro assay design. This guide addresses the current limitations in available data by providing both qualitative insights and a practical framework for quantitative solubility assessment.

Qualitative Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility can be inferred from solvents used in the purification and separation of piperine isomers. This compound is often present as an impurity in piperine extracts and its separation provides clues about its solubility characteristics.

Based on these observations, this compound is likely to exhibit solubility in a range of polar and non-polar organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Dimethylformamide (DMF) | Likely Soluble | |

| Acetone | Likely Soluble | |

| Protic Polar Solvents | Ethanol | Likely Soluble |

| Isopropanol (IPA) | Likely Soluble | |

| Methanol | Likely Soluble | |

| Non-Polar Solvents | Toluene | Likely Soluble |

| Chloroform | Likely Soluble | |

| Ethyl Acetate | Likely Soluble |

Note: This table is based on inferences from piperine purification and isomer separation studies and should be confirmed by quantitative experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, this section provides a detailed experimental protocol for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Principle

The shake-flask method is the gold standard for determining equilibrium solubility. It involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then accurately measured.

Materials and Equipment

-

This compound: Purified solid (≥98% purity)

-

Solvents: HPLC grade organic solvents of interest (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate)

-

Apparatus:

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 column)

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a vial. The exact amount should be recorded.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Dilution:

-

Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Quantify the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Solubility Calculation:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C (Example Data)

| Solvent | Solubility (mg/mL) | Solubility ( g/100 mL) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Chloroform | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | [Experimental Value] | [Calculated Value] |

Logical Relationships in Solubility Studies

The process of determining and applying solubility data involves a series of logical steps, from initial assessment to final application in research.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains scarce in the public domain, this technical guide provides a foundational understanding based on qualitative inferences and, more importantly, a detailed and actionable protocol for its experimental determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is indispensable for advancing the study of this compound and exploring its full therapeutic potential. The provided workflows and logical diagrams further serve to contextualize the importance of solubility data within the broader landscape of drug discovery and development.

An In-depth Technical Guide to the Structural and Functional Differences Between Isochavicine and Piperine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperine, the primary pungent alkaloid in black pepper (Piper nigrum), and its geometric isomer, isochavicine, exhibit distinct physicochemical and biological properties stemming from a subtle variance in their molecular architecture. This technical guide provides a comprehensive analysis of the structural disparities between these two compounds, detailing their impact on physicochemical characteristics, biological activities, and underlying signaling pathways. This document is intended to serve as a resource for researchers in pharmacology, natural product chemistry, and drug development, offering a comparative overview supported by experimental data and methodologies.

Introduction

Piperine is a well-studied bioactive compound known for its characteristic pungency and various pharmacological effects, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[1] It exists as the (E,E)-stereoisomer of 1-piperoylpiperidine. This compound, the (E,Z)-stereoisomer, is also naturally present in pepper species, albeit typically in smaller quantities.[2][3] The seemingly minor difference in the geometry of a single double bond profoundly influences the shape of the molecule, which in turn dictates its interaction with biological targets and its overall physicochemical behavior. Understanding these differences is crucial for the targeted development of novel therapeutics based on the piperine scaffold.

Structural Elucidation

The core structural difference between piperine and this compound lies in the configuration of the double bonds within the pentadienoyl chain that links the piperidine ring to the 1,3-benzodioxole moiety.

-

Piperine: (2E,4E)-1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine. Both double bonds in the dienone chain possess a trans (E) configuration.

-

This compound: (2E,4Z)-1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine. The C2-C3 double bond has a trans (E) configuration, while the C4-C5 double bond has a cis (Z) configuration.[4]

This cis-trans isomerism results in a distinct three-dimensional shape for each molecule, which is the fundamental basis for their differing properties.

Physicochemical Properties

The structural isomerism of this compound and piperine influences their physical and chemical properties. While both share the same molecular formula (C₁₇H₁₉NO₃) and molar mass (285.34 g/mol ), their spatial arrangement leads to differences in properties such as melting point and solubility.

| Property | Piperine | This compound | Reference(s) |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | [4][5] |

| Molar Mass | 285.34 g/mol | 285.34 g/mol | [4][5] |

| IUPAC Name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2,4-dien-1-one | (2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2,4-dien-1-one | [4][5] |

| Melting Point | 130 °C | Not consistently reported, expected to be lower than piperine | [5] |

| Solubility in Water | 40 mg/L (18 °C) | Poorly soluble | [6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | Soluble in organic solvents | [6] |

| Appearance | Monoclinic needles, pale yellow crystals | Crystalline solid | [6] |

Spectroscopic Data Comparison

The geometric isomerism of this compound and piperine gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Spectroscopic Data | Piperine | This compound | Reference(s) |

| ¹H-NMR (CDCl₃, δ ppm) | Signals for trans-olefinic protons are characteristic. | Shows distinct shifts for the protons around the cis double bond compared to piperine. | [7] |

| ¹³C-NMR (CDCl₃, δ ppm) | Characteristic chemical shifts for the carbons of the trans-trans dienone system. | The carbon signals of the cis double bond are shifted upfield compared to piperine. | [8][9] |

| IR (KBr, cm⁻¹) | ~1635 (C=O, amide), ~1610, 1580, 1490 (C=C, aromatic), ~995 (trans C-H bend) | Similar amide and aromatic C=C stretches, but the out-of-plane bending for the cis C-H will differ from the trans C-H bend of piperine. | [10][11][12] |

| UV-Vis (Ethanol, λmax) | ~343 nm | ~332-335 nm | [13][14][15] |

Biological Activity

The most notable biological difference between piperine and its isomers is their pungency. Piperine is responsible for the characteristic hot sensation of black pepper, while this compound is reported to have little to no pungency.[16] This difference is primarily attributed to their differential activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, which are key receptors in nociception.

| Biological Activity | Piperine | This compound | Reference(s) |

| Pungency | Pungent (100,000-200,000 SHU) | Tasteless/Slightly pungent | [6][17] |

| TRPV1 Activation (EC₅₀) | 33.3 µM | 128 µM | |

| TRPA1 Activation (EC₅₀) | 7.8 µM | 148 µM | |

| Anti-Leishmania activity | Active | More potent than piperine |

Signaling Pathways

Both piperine and this compound exert their primary sensory effects through the activation of TRPV1 and TRPA1 channels, which are non-selective cation channels predominantly expressed on sensory neurons. Activation of these channels leads to an influx of Ca²⁺ and Na⁺, depolarization of the neuronal membrane, and the generation of an action potential that is transmitted to the brain and perceived as a pungent or painful sensation.

While both isomers can activate these channels, piperine is a significantly more potent agonist, as indicated by its lower EC₅₀ values. This higher potency is the primary reason for its pronounced pungency. The downstream signaling consequences of TRPV1 and TRPA1 activation by these isomers are an active area of research. For piperine, activation of these channels has been linked to its anti-inflammatory and analgesic effects. The downstream effects of this compound are less understood, but its potent anti-leishmanial activity suggests it may engage in unique intracellular signaling cascades.

Experimental Protocols

HPLC Separation of Piperine and this compound

A common method for the separation and quantification of piperine and its isomers is High-Performance Liquid Chromatography (HPLC).

Workflow:

Protocol:

-

Sample Preparation: Extract the alkaloids from finely ground black pepper using a suitable organic solvent such as ethanol or dichloromethane. For synthetic mixtures, dissolve the sample in the mobile phase.

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.

-

Detection: The UV detector is set to a wavelength of approximately 340 nm, which is near the λmax for piperine.

-

Quantification: Create a calibration curve using standards of known concentrations of piperine and this compound to quantify their amounts in the sample based on peak area.

Synthesis of this compound

This compound can be synthesized from piperic acid, which is obtained by the hydrolysis of piperine.

Reaction Scheme:

Protocol Outline:

-

Hydrolysis of Piperine: Reflux piperine with a solution of potassium hydroxide in ethanol to yield potassium piperate.

-

Formation of Piperic Acid: Acidify the solution of potassium piperate with a strong acid (e.g., HCl) to precipitate piperic acid.

-

Activation of Piperic Acid: Convert piperic acid to its more reactive acid chloride (piperoyl chloride) using a reagent like oxalyl chloride or thionyl chloride. Alternatively, use a carbodiimide coupling agent.

-

Amide Formation: React the activated piperic acid with piperidine. This reaction will typically yield a mixture of piperine and this compound.

-

Purification: Separate this compound from the reaction mixture using column chromatography or preparative HPLC.

Sensory Evaluation of Pungency

The Scoville organoleptic test is the traditional method for quantifying the pungency of substances.

Protocol Outline:

-

Extraction: Prepare an alcoholic extract of the compound to be tested.

-

Dilution: Create a series of dilutions of the extract in sugar water.

-

Tasting Panel: A panel of trained tasters samples the dilutions in order of increasing concentration.

-

Scoville Heat Unit (SHU) Determination: The SHU is the highest dilution at which a majority of the panel can still detect a pungent sensation. For example, if a substance needs to be diluted 100,000 times before its heat is undetectable, it has a rating of 100,000 SHU.

Conclusion

The structural distinction between this compound and piperine, confined to the stereochemistry of a single double bond, has profound implications for their physicochemical properties and biological functions. Piperine's trans-trans configuration results in a more linear and rigid structure, which appears to be optimal for potent activation of the TRPV1 and TRPA1 channels, leading to its characteristic pungency. This compound's trans-cis arrangement creates a kink in the molecule, reducing its efficacy at these sensory receptors. However, this altered shape may be advantageous for other biological targets, as evidenced by its enhanced anti-leishmanial activity. Further research into the downstream signaling pathways of this compound and a more detailed quantitative comparison of the biological activities of all four piperine isomers will undoubtedly open new avenues for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their exploration of these fascinating natural products.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C17H19NO3 | CID 1548914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperine - Wikipedia [en.wikipedia.org]

- 6. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0014440) [hmdb.ca]

- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. gelest.com [gelest.com]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 14. Photochemical Isomerization of Piperine, a Pungent Constituent in Pepper | Semantic Scholar [semanticscholar.org]

- 15. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Piperic acid - Wikipedia [en.wikipedia.org]

The Biological Activity of Isochavicine and Its Isomers: A Technical Guide

Introduction

Isochavicine, a naturally occurring geometric isomer of piperine, the main alkaloid in black pepper (Piper nigrum), is gaining increasing attention within the scientific community. Alongside its other isomers—piperine, chavicine, and isopiperine—this compound presents a unique chemical structure that dictates its biological activities. These compounds, all sharing the same molecular formula (C₁₇H₁₉NO₃), differ in the stereochemistry of their carbon-carbon double bonds in the pentadienoyl chain. This structural nuance significantly influences their interaction with biological targets, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth analysis of the biological activities of this compound and its isomers, presenting quantitative data, detailed experimental protocols, and associated signaling pathways for researchers, scientists, and drug development professionals.

Comparative Biological Activity: Quantitative Data

The biological efficacy of this compound and its isomers varies significantly across different experimental models. The following tables summarize the available quantitative data for key biological activities.

Table 1: Activation of TRPV1 and TRPA1 Channels

| Compound | Target | EC₅₀ (µM) |

| Piperine ((2E,4E)-) | TRPV1 | 0.6 |

| TRPA1 | 7.8 | |

| This compound ((2E,4Z)-) | TRPV1 | 128 |

| TRPA1 | 148 | |

| Isopiperine ((2Z,4E)-) | TRPV1 | 1.1 |

| TRPA1 | 10.3 | |

| Chavicine ((2Z,4Z)-) | TRPV1 | >300 |

| TRPA1 | >300 |

Table 2: Anti-Leishmanial Activity (Inhibition of Leishmania donovani Pteridine Reductase 1 - LdPTR1)

| Compound | Activity |

| Piperine ((2E,4E)-) | Inhibitory activity observed |

| This compound ((2E,4Z)-) | Maximum inhibitory effect observed among isomers[1] |

| Isopiperine ((2Z,4E)-) | Inhibitory activity observed |

| Chavicine ((2Z,4Z)-) | Inhibitory activity observed |

Note: Specific IC₅₀ values for direct comparison are not consistently available in the reviewed literature.

Table 3: Anti-Inflammatory Activity of Piperine

| Assay | Model | Treatment/Dose | Result |

| PGE₂ Production | IL-1β-stimulated human fibroblast-like synoviocytes | 10 µg/mL Piperine | Significant inhibition |

| IL-6 Expression | IL-1β-stimulated human fibroblast-like synoviocytes | 10-100 µg/mL Piperine | Dose-dependent inhibition |

| Paw Edema | Carrageenan-induced rat model | 100 mg/kg Piperine (oral) | Significant reduction in symptoms |

Table 4: Insecticidal Activity

| Compound | Target Species | LD₅₀ |

| Piperine (Hexane Extract) | Spodoptera litura (2nd instar larvae) | 1.8 mg/g |

Note: Comparative LD₅₀ or LC₅₀ values for this compound, chavicine, and isopiperine against the same insect species are not well-documented in publicly available literature.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the reported findings.

Intracellular Calcium Influx Assay for TRPV1/TRPA1 Activation

This protocol is used to determine the ability of a compound to activate ion channels like TRPV1 and TRPA1, which leads to an increase in intracellular calcium concentration.

Objective: To measure the EC₅₀ values of this compound and its isomers for the activation of TRPV1 and TRPA1 channels.

Materials:

-

HEK293 cells stably expressing human TRPV1 or TRPA1.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4).

-

Pluronic F-127.

-

Test compounds (this compound and its isomers) dissolved in DMSO.

-

Capsaicin (for TRPV1) and Allyl isothiocyanate (AITC, for TRPA1) as positive controls.

-

Capsazepine (for TRPV1) and HC-030031 (for TRPA1) as antagonists.

-

Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 505 nm).

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the target channel in appropriate media until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS containing 0.02% Pluronic F-127 to aid in dye solubilization.

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for approximately 30 minutes.

-

Measurement of Intracellular Calcium:

-

Place the plate containing the loaded cells into the fluorescence plate reader.

-

Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 505 nm.

-

Add varying concentrations of the test compounds (or positive controls) to the wells.

-

Immediately begin recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Plot the change in the fluorescence ratio against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

-

Antagonist Confirmation: To confirm that the activity is channel-specific, pre-incubate the cells with a known antagonist before adding the test compound and observe the suppression of the calcium response.

Inhibition Assay for Leishmania donovani Pteridine Reductase 1 (LdPTR1)

This spectrophotometric enzyme assay is used to identify and quantify the inhibitory activity of compounds against LdPTR1, a key enzyme in the folate salvage pathway of Leishmania parasites.

Objective: To determine the IC₅₀ values of this compound and its isomers against recombinant LdPTR1.

Materials:

-

Purified recombinant LdPTR1 enzyme.

-

NADPH (cofactor).

-

Biopterin (substrate).

-

Assay buffer (e.g., 20 mM Sodium Acetate, pH 4.8).

-

Test compounds (this compound and its isomers) dissolved in DMSO.

-

Methotrexate (a known PTR1 inhibitor) as a positive control.

-

UV-Vis spectrophotometer capable of reading at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the purified LdPTR1 enzyme.

-

Inhibitor Incubation: Add varying concentrations of the test compounds or the positive control to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, biopterin (e.g., at its Kₘ concentration).

-

Monitoring Enzyme Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. Record the absorbance at regular intervals for a set duration (e.g., 3-5 minutes).

-

Data Analysis:

-

Calculate the initial velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to a control reaction containing only DMSO.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.

Objective: To evaluate the anti-inflammatory effects of this compound and its isomers in a rat model of acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Carrageenan solution (1% w/v in sterile saline).

-

Test compounds (this compound and its isomers) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Indomethacin or Diclofenac as a positive control drug.

-

Plebthysmometer for measuring paw volume.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds or the positive control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The control group receives only the vehicle.

-

Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Topical Application Bioassay for Insecticidal Activity

This method is used to determine the contact toxicity of a compound to insects, allowing for the calculation of the median lethal dose (LD₅₀).

Objective: To determine the LD₅₀ values of this compound and its isomers against a target insect species (e.g., Spodoptera litura or Musca domestica).

Materials:

-

Target insect species (reared under controlled conditions).

-

Test compounds (this compound and its isomers).

-

Acetone or other suitable volatile solvent.

-

Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

-

Holding containers with food and water for the insects.

-

CO₂ or chilling for anesthetizing the insects.

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of dilutions of each test compound in acetone.

-

Insect Anesthetization: Briefly anesthetize the adult insects using CO₂ or by chilling them.

-

Topical Application:

-

Using a micro-applicator, apply a small, precise volume (typically 0.5-1 µL) of a dosing solution to the dorsal thorax of each anesthetized insect.

-

The control group is treated with the solvent only.

-

-

Observation:

-

Place the treated insects in holding containers with access to food and water.

-

Maintain the containers under controlled environmental conditions (temperature, humidity, and light).

-

Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).

-

-

Data Analysis:

-

For each compound, calculate the percentage mortality at each concentration, correcting for any mortality in the control group (using Abbott's formula if necessary).

-

Perform probit analysis on the concentration-mortality data to determine the LD₅₀ value, which is the dose required to kill 50% of the test population.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its isomers are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Conclusion

This compound and its geometric isomers exhibit a fascinating and diverse range of biological activities, underscoring the critical role of stereochemistry in molecular interactions. While piperine is the most studied isomer, emerging evidence suggests that this compound and others possess unique and potent effects that warrant further investigation. The activation of TRP channels, inhibition of parasitic enzymes, and modulation of inflammatory pathways highlight their potential as lead compounds in drug discovery. However, a notable gap exists in the literature regarding comprehensive, comparative quantitative data for all isomers across various biological assays. Future research should focus on systematic screening of all four isomers to elucidate their structure-activity relationships more clearly. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to build upon, fostering continued exploration into the therapeutic potential of these remarkable natural compounds.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Isochavicine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isochavicine, a naturally occurring alkaloid and a geometric isomer of piperine, is a constituent of pepper species (Piper nigrum L.).[1] While its isomer piperine has been studied extensively, the specific mechanisms of this compound are less characterized. This document provides a comprehensive overview of the current scientific understanding of this compound's in vitro mechanism of action, focusing on its known molecular targets and cellular effects. Quantitative data from published studies are summarized, key experimental methodologies are detailed, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding for research and development applications.

Core Molecular Mechanisms of Action

The primary in vitro mechanism of action identified for this compound is the activation of specific Transient Receptor Potential (TRP) channels. Additionally, it has shown inhibitory activity against protozoan enzymes.

Activation of TRP Channels

This compound has been identified as an agonist for both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1).[2][3] These ion channels are non-selective cation channels that play critical roles in nociception and inflammation.[4] Activation of TRPV1 and TRPA1 by this compound leads to an influx of calcium ions (Ca²⁺), which subsequently triggers downstream cellular signaling cascades.[2]

References

- 1. This compound CAS 30511-77-4|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of isochavicine

An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochavicine

Introduction

This compound is a naturally occurring piperidine alkaloid found in plants of the Piper genus, such as black pepper (Piper nigrum). As a geometric isomer of piperine, the primary pungent component in black pepper, this compound shares a similar chemical scaffold which imparts a range of significant biological activities. While less studied than its famous counterpart, emerging research has identified several direct and potential therapeutic targets for this compound, positioning it as a compound of interest for drug development in inflammatory conditions, infectious diseases, and oncology.

This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound. It summarizes key quantitative data, details the experimental protocols used for target validation, and visualizes the associated signaling pathways and workflows to support researchers and drug development professionals.

Chapter 1: Confirmed Therapeutic Targets

This section details the molecular targets for which there is direct experimental evidence of interaction with this compound.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPA1

This compound is a confirmed agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2] These channels are non-selective cation channels predominantly expressed in sensory neurons and are crucial mediators of pain, temperature, and inflammatory signals.[1][2]

-

TRPV1 (Capsaicin Receptor): Activation of TRPV1 by stimuli like heat (>43°C), protons (acidic pH), or chemical agonists such as capsaicin leads to an influx of Ca²⁺, resulting in membrane depolarization and the sensation of burning pain.[3] Agonism by this compound suggests its potential role in modulating nociception and thermosensation.

-

TRPA1: Often co-expressed with TRPV1, TRPA1 is activated by pungent compounds from spices like mustard oil and garlic, as well as by endogenous inflammatory mediators. It is a key player in inflammatory pain.

The activation of both TRPV1 and TRPA1 by this compound establishes these channels as direct therapeutic targets.[1][2]

Leishmania donovani Pteridine Reductase 1 (LdPTR1)

Pteridine Reductase 1 (PTR1) is a critical enzyme in the folate salvage pathway of Leishmania parasites, which cause leishmaniasis.[4][5] This enzyme provides a bypass mechanism against antifolate drugs that target dihydrofolate reductase (DHFR), making PTR1 an attractive target for overcoming drug resistance.[6] Among the four geometric isomers of piperine, this compound demonstrated the most potent inhibitory activity against LdPTR1, identifying it as a promising lead for the development of novel antileishmanial agents.[4]

Chapter 2: Potential Therapeutic Targets (Inferred from Related Compounds)

This section explores therapeutic targets that are strongly suggested for this compound based on its structural similarity to piperine and the known activities of related alkaloids. Direct experimental validation with this compound is still required for these pathways.

Nuclear Factor-κB (NF-κB) Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Piperine is a well-documented inhibitor of this pathway. Given its structural similarity, this compound is hypothesized to be a potent anti-inflammatory agent by targeting the inhibition of NF-κB activation.

Bcl-2 Family Proteins & Caspases (Anticancer/Apoptosis)

The induction of apoptosis (programmed cell death) is a primary goal of many cancer therapies. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A high ratio of pro- to anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of effector caspases (e.g., caspase-3), which execute cell death.

Piperine has been shown to induce apoptosis in various cancer cell lines by increasing the Bax/Bcl-2 ratio and activating caspases. Preliminary evidence suggests this compound also induces apoptosis in breast cancer cells through caspase activation, making the Bcl-2/caspase axis a key potential target for its anticancer effects.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)